(1R,2R)-(+)-1,2-Diphenylethylenediamine

Catalog No.
S714556
CAS No.
35132-20-8
M.F
C14H16N2
M. Wt
212.29 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(1R,2R)-(+)-1,2-Diphenylethylenediamine

CAS Number

35132-20-8

Product Name

(1R,2R)-(+)-1,2-Diphenylethylenediamine

IUPAC Name

(1R,2R)-1,2-diphenylethane-1,2-diamine

Molecular Formula

C14H16N2

Molecular Weight

212.29 g/mol

InChI

InChI=1S/C14H16N2/c15-13(11-7-3-1-4-8-11)14(16)12-9-5-2-6-10-12/h1-10,13-14H,15-16H2/t13-,14-/m1/s1

InChI Key

PONXTPCRRASWKW-ZIAGYGMSSA-N

SMILES

C1=CC=C(C=C1)C(C(C2=CC=CC=C2)N)N

Synonyms

((1R,2R)-2-Amino-1,2-diphenylethyl)amine; (+)-Stilbenediamine; (R,R)-1,2-Diamino-1,2-diphenylethane; (R,R)-1,2-Diphenylethylene-1,2-diamine;

Canonical SMILES

C1=CC=C(C=C1)C(C(C2=CC=CC=C2)N)N

Isomeric SMILES

C1=CC=C(C=C1)[C@H]([C@@H](C2=CC=CC=C2)N)N

Chiral Auxiliary and Ligand

DPEN functions as both a chiral auxiliary and a ligand in asymmetric catalysis. As a chiral auxiliary, it temporarily binds to a reaction intermediate, introducing chirality and directing the reaction towards the formation of a specific enantiomer. Once the reaction is complete, the DPEN auxiliary is removed, leaving behind the desired chiral product. [, ]

As a ligand, DPEN coordinates with a metal catalyst, influencing its reactivity and selectivity. In combination with other ligands, DPEN forms chiral catalysts used in various asymmetric reactions, such as the stereoselective hydrogenation of ketones. []

Here are some specific examples of DPEN's applications in asymmetric catalysis:

  • BINAP/diamine-Ru complexes: DPEN is a crucial component in the preparation of BINAP/diamine-Ru complexes, highly efficient catalysts for the stereoselective hydrogenation of ketones. These catalysts can achieve high enantioselectivities in the reduction of various ketone substrates. []
  • Michael addition: DPEN can be used to prepare monosulfonyl DPEN-salts, which act as catalysts for the Michael addition of different ketones to maleimides. This reaction forms valuable building blocks for organic synthesis. []
  • Enantioselective reactions: DPEN-derived chiral triazolium salts can be employed as catalysts for various enantioselective reactions, including the intramolecular Stetter reaction and the oxodiene Diels-Alder reaction. These reactions play a key role in the synthesis of complex chiral molecules. [, ]

(1R,2R)-(+)-1,2-Diphenylethylenediamine is a chiral diamine with the molecular formula C₁₄H₁₆N₂ and a molecular weight of approximately 212.30 g/mol. It appears as a white to light yellow crystalline powder and has a melting point ranging from 80 to 84 °C . This compound is notably used as a chiral reagent in various chemical applications, particularly in asymmetric synthesis and optical resolution processes.

As R,R-DPEN is primarily a building block for other molecules, a specific mechanism of action is not applicable. Its significance lies in its ability to participate in various reactions and contribute to the functionality of the resulting molecules.

  • Safety information on R,R-DPEN is scarce. However, as a general guideline for diamines, they can exhibit some degree of toxicity and may be irritating to the skin and eyes [].

Future Research Directions

  • Exploration of synthetic methods for R,R-DPEN with high yield and enantioselectivity.
  • Investigation of its reactivity in various condensation and complexation reactions.
  • Evaluation of its potential as a chiral ligand in asymmetric catalysis or as a building block for pharmaceuticals.
, including:

  • Asymmetric Hydrogenation: It acts as a ligand in catalytic systems for the asymmetric hydrogenation of ketones and imines, leading to the formation of enantiomerically enriched products .
  • Nuclear Magnetic Resonance (NMR) Analysis: This compound serves as a chiral solvation agent for determining the enantiomeric excess of chiral acids through NMR spectroscopy .
  • Catalytic Reactions: It is utilized in various catalyst systems for asymmetric reactions, including the Diels-Alder reaction and Stetter reactions .

Several methods exist for synthesizing (1R,2R)-(+)-1,2-Diphenylethylenediamine:

  • From N-Benzylideneamine: This method involves the reduction of N-benzylideneamine to yield the desired diamine .
  • Chiral Resolution: The compound can also be obtained through chiral resolution techniques involving racemic mixtures of related compounds .
  • Catalytic Methods: Various catalytic systems can facilitate the formation of (1R,2R)-(+)-1,2-Diphenylethylenediamine from simpler precursors .

(1R,2R)-(+)-1,2-Diphenylethylenediamine finds diverse applications in:

  • Chiral Catalysis: It is widely used as a chiral ligand in asymmetric synthesis.
  • Pharmaceutical Chemistry: The compound aids in the development of enantiomerically pure drugs by facilitating chiral resolution processes.
  • Material Science: It may be utilized in developing advanced materials where chirality plays a crucial role.

(1R,2R)-(+)-1,2-Diphenylethylenediamine shares structural similarities with several other compounds. Here are some notable examples:

Compound NameStructure/PropertiesUnique Features
(S,S)-(+)-1,2-DiphenylethylenediamineEnantiomer of (1R,2R)-(+)-1,2-DiphenylethylenediamineUsed for comparison in chiral studies
(1S,2S)-(-)-1,2-Diphenyl-1,2-ethanediamineAnother enantiomer with similar propertiesImportant for optical resolution
1,2-Bis(phenyl)ethylenediamineLacks chirality; used as a reference compoundNon-chiral variant
1,3-Diphenylpropane-1,3-diamineSimilar structure but different connectivityExplores different reactivity patterns

The uniqueness of (1R,2R)-(+)-1,2-Diphenylethylenediamine lies in its specific stereochemistry which confers distinct reactivity and selectivity in asymmetric synthesis compared to its structural analogs. Its role as a chiral ligand makes it invaluable in producing enantiomerically pure compounds essential for pharmaceutical applications.

XLogP3

1.4

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

212.131348519 g/mol

Monoisotopic Mass

212.131348519 g/mol

Heavy Atom Count

16

UNII

JZ5DV7MKY6

GHS Hazard Statements

Aggregated GHS information provided by 50 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (92%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (92%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (90%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

Diphenylethylenediamine

Dates

Modify: 2023-08-15

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